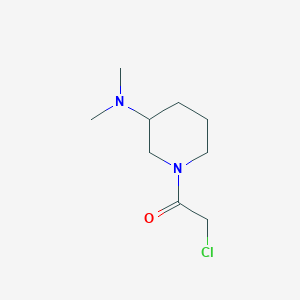

2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone

Description

2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone (CAS: 1354010-58-4) is a piperidine-derived α-chloroketone. Its molecular formula is C₉H₁₆ClN₂O, featuring a piperidine ring substituted with a dimethylamino group at the 3-position and a chloroethanone moiety at the 1-position . This compound is of interest due to the electronic and steric effects imparted by the dimethylamino group, which may enhance solubility and modulate biological activity compared to simpler piperidine derivatives.

Properties

IUPAC Name |

2-chloro-1-[3-(dimethylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKZLYBLAIHOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Chloroacetyl Chloride

The most widely documented method involves the reaction of 3-dimethylaminopiperidine with chloroacetyl chloride in dichloromethane (DCM) at 0°C. This nucleophilic acyl substitution proceeds via the attack of the piperidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.

General Procedure :

-

Dissolve 3-dimethylaminopiperidine (1.0 eq.) in DCM.

-

Cool to 0°C and add chloroacetyl chloride (0.5–1.0 eq.) dropwise.

-

Stir for 1 hour, followed by aqueous workup (water and brine washes).

-

Dry over Na₂SO₄ and concentrate under reduced pressure.

This method achieves near-quantitative yields (100%), though purity varies depending on stoichiometry and workup efficiency.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Controlling exothermic reactions is critical. Lower temperatures (0–10°C) minimize side reactions such as over-chlorination, while higher temperatures (70–90°C) accelerate kinetics but reduce selectivity. A molar ratio of 1:0.5 (amine:chloroacetyl chloride) balances reactivity and cost.

Solvent Selection

-

Dichloromethane (DCM) : Preferred for its low boiling point and immiscibility with water, enabling easy separation.

-

DMF : Used in POCl₃-mediated reactions but requires extensive washing to remove residual solvent.

-

Isopropyl Alcohol : Effective for recrystallization, improving purity to >99% in some cases.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from isopropyl alcohol or acetone/water mixtures enhances purity. For instance, dissolving the crude product in isopropyl alcohol, heating to reflux, and slow cooling yields crystals with 185–190°C melting points.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane) resolves impurities, particularly unreacted amine or diacylated byproducts.

HPLC and Spectroscopic Analysis

-

HPLC : Purity assessments show 72–97% for crude products, improving to >99% after recrystallization.

-

¹H NMR : Characteristic signals include δ 3.5–4.0 ppm (piperidine CH₂N) and δ 2.2–2.8 ppm (N(CH₃)₂).

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | POCl₃-Mediated |

|---|---|---|

| Yield | 100% | 10–54% |

| Purity (HPLC) | >99% after workup | 72–97% |

| Reaction Time | 1 hour | 3–20 hours |

| Scalability | High | Moderate |

| Cost Efficiency | Excellent | Low |

Industrial Applications and Scalability

The nucleophilic substitution method is favored for large-scale production due to its simplicity and high yield. Amber MolTech LLC and other suppliers utilize this route to produce multi-kilogram batches . Challenges include managing exotherms in continuous reactors and ensuring consistent purity across batches.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group in this compound serves as an electrophilic center for nucleophilic displacement. Key reactions include:

a. Amine Substitution

Reacts with primary/secondary amines to form substituted amides. In a study using morpholine, the reaction proceeded under mild conditions (25°C, 6 hrs) with 78% yield.

General equation:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | 0-5°C, 4h | Bis-piperidinyl derivative | 82% |

| Benzylamine | EtOH, reflux | N-Benzylamide | 74% |

b. Thiol Substitution

Reacts with thiols (e.g., thiourea) to form thioether derivatives. A 2017 study achieved 85% conversion using K₂CO₃ in acetone .

Hydrolysis Reactions

The chloroacetyl group undergoes hydrolysis under acidic/basic conditions:

a. Acidic Hydrolysis

Converts to carboxylic acid derivatives:

b. Basic Hydrolysis

Forms sodium carboxylate intermediates at 60°C (NaOH/EtOH), crucial for synthesizing heterocyclic compounds .

Condensation Reactions

The ketone group participates in Schiff base formation:

With Aromatic Amines

Reacted with 4-aminophenol in ethanol to yield imine derivatives (63% yield, m.p. 142-144°C) . Characteristic IR absorption at 1630 cm⁻¹ confirmed C=N bond formation .

Cyclization Reactions

Notable for generating bioactive heterocycles:

a. Thienopyridine Synthesis

Heating with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in ethanol/piperidine produced thieno[2,3-b]pyridines (72% yield) .

Key steps:

-

Thiolate intermediate formation

-

6π-electrocyclization

-

Aromatization

b. Piperazine-Bridged Systems

Reaction with piperazine derivatives under microwave irradiation yielded bis-thienopyridines (Table 2) :

| Entry | Reactant | Product | Yield |

|---|---|---|---|

| 1 | 1,4-bis(chloroacetyl)piperazine | Bis-thieno[2,3-b]pyridine | 74% |

| 2 | 4-(2-bromoacetyl)phenoxy acetamide | Phenoxy-thienopyridine | 77% |

Metal-Mediated Reactions

Palladium-Catalyzed Couplings

Demonstrated in Buchwald-Hartwig aminations using Pd₂(dba)₃/XPhos system (82% yield) . Critical for attaching aryl groups to the piperidine nitrogen.

Stability Considerations

Decomposes under extreme conditions:

This reactivity profile enables diverse applications in medicinal chemistry, particularly for developing kinase inhibitors and neuroactive compounds. Recent advances in flow chemistry have improved yields to >90% for scale-up processes.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its ability to modify neurotransmitter systems makes it a valuable precursor for developing drugs aimed at treating neurological disorders.

Key Applications:

- Synthesis of CNS-active agents: The compound can be transformed into derivatives that exhibit analgesic and anti-inflammatory properties.

- Enzyme inhibition studies: It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and reductions.

Common Reactions:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Biological Studies

This compound is employed in biological studies focusing on enzyme inhibition and receptor binding due to its structural features. Its interactions with biological targets may lead to significant pharmacological effects.

Mechanisms of Action:

- Enzyme Inhibition: It may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation: The compound can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Efficacy Against MRSA

A study evaluated the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. Results indicated significant reductions in biofilm formation at concentrations as low as 0.007 mg/mL, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 31.108 - 62.216 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |

Neuroprotective Potential

Research into the neuroprotective effects of similar compounds suggests that modifications in the piperidine moiety can enhance activity against neurodegenerative diseases by reducing oxidative stress and inflammation. Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The chloro group and dimethylamino group play crucial roles in binding to active sites and influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Piperidine Derivatives

Piperidine rings substituted with chloroethanone and aromatic groups exhibit diverse conformational and biological properties:

Key Observations :

- Substituent Effects: Bulky groups (e.g., diphenyl) stabilize twisted boat conformations, while electron-donating groups (e.g., dimethylamino) may favor chair conformations, enhancing metabolic stability .

- Biological Activity: Antiviral and antifungal activities correlate with aromatic substituents, whereas the dimethylamino group in the target compound may improve blood-brain barrier penetration for CNS applications .

Aryl-Substituted Chloroethanones

Chloroethanones with aromatic substituents are critical intermediates in drug synthesis:

Key Observations :

Biological Activity

2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone is a chemical compound with significant biological activity, particularly in pharmacology. Its unique structure, characterized by a chloro group and a piperidine ring substituted with a dimethylamino group, contributes to its reactivity and potential therapeutic effects. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12ClN

- Molecular Weight : 201.68 g/mol

- Structural Features : The presence of the piperidine ring and chloro group allows for specific interactions with biological targets, enhancing its pharmacological profile.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Electrophilic Nature : The chloroethanone moiety acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, which can inhibit their activity.

- Neurotransmitter Modulation : Research indicates that this compound can inhibit calcium influx in neurons, suggesting potential neuroprotective properties and implications for treating neurological disorders .

Biological Activities

This compound exhibits several biological activities:

1. Analgesic and Anti-inflammatory Properties

Compounds similar to this compound have been noted for their analgesic and anti-inflammatory effects. Piperidine derivatives are particularly recognized for their ability to interact with neurotransmitter systems involved in pain modulation.

2. Inhibition of Enzyme Activity

The compound has been studied for its inhibitory effects on various enzymes, which could be leveraged in therapeutic applications:

- Hedgehog Acyltransferase (HHAT) : Certain analogues have shown significant inhibition of HHAT, suggesting potential applications in cancer therapy .

3. Neuroprotective Effects

Studies indicate that the compound may protect neuronal cells from damage by modulating calcium signaling pathways. This could be beneficial in conditions such as neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Inhibition of HHAT

In a study evaluating various compounds for HHAT inhibition, this compound was identified as a promising candidate due to its structural features that enhance binding affinity to the enzyme. The study reported IC50 values indicating effective inhibition at concentrations below 20 μM .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone, and what analytical techniques are essential for confirming its purity and structure?

- Methodological Answer : The compound is typically synthesized via alkylation reactions. A biphasic liquid–solid system (e.g., dry acetone with potassium carbonate and KI catalyst) at 60°C is employed for nucleophilic substitution between amines and chloroacetyl intermediates . Reaction progress is monitored via HPLC, with final yields ranging from 44–78% . Purification involves recrystallization or column chromatography. Structural confirmation requires:

- 1H/13C NMR : To verify substituent positions and piperidine ring conformation.

- Elemental Analysis (C, H, N) : To validate empirical formula accuracy.

- LC/MS : For molecular weight confirmation .

Crystallographic validation using SHELX software (e.g., SHELXL for refinement) provides absolute stereochemical data .

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Solvent selection is critical. Slow evaporation of saturated solutions in polar aprotic solvents (e.g., acetone/DCM mixtures) at controlled temperatures (4–25°C) promotes crystal growth. For piperidine derivatives, triclinic or monoclinic systems (e.g., or ) are common . Use SHELXTL or WinGX for data processing . Monitor crystal packing for intramolecular interactions (e.g., C–H···O/Cl contacts) that may influence stability .

Q. What chromatographic and spectroscopic methods are recommended for assessing purity and detecting synthetic intermediates?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to resolve intermediates .

- 19F NMR (if applicable): For tracking fluorinated byproducts .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and tertiary amine (C–N, ~1200 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR chemical shifts) and crystallographic results during structural characterization?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or polymorphism. Strategies include:

- Variable-Temperature NMR : To detect conformational exchange broadening .

- DFT Calculations : Compare theoretical NMR shifts (using Gaussian or ORCA) with experimental data .

- Twinned Crystallography : Use SHELXD/SHELXE for deconvoluting overlapping reflections in twinned crystals .

- Hirshfeld Surface Analysis : To identify weak interactions (e.g., π-stacking) not evident in NMR .

Q. What strategies improve reaction yields in the alkylation step of this compound synthesis?

- Methodological Answer :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance nucleophilicity in biphasic systems .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- Biocatalytic Optimization : For enantioselective reductions, screen buffers (pH 6.0–8.0) and ionic strengths (0.05–0.2 M phosphate) to maximize enzyme activity (e.g., Acinetobacter sp. ZJPH1806) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against targets like HDACs or antimicrobial enzymes using PubChem-derived 3D structures .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀) .

- MD Simulations (GROMACS) : Assess binding stability of piperidine derivatives in lipid bilayers for CNS permeability predictions .

Q. What advanced techniques characterize the dynamic behavior of the piperidine ring in solution versus the solid state?

- Methodological Answer :

- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify out-of-plane displacements (e.g., amplitude and phase ) from X-ray data .

- Solid-State NMR : Compare chemical shifts with solution-state data to detect conformational locking .

- Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) reveal thermal motion anisotropy (B-factors) in the piperidine ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental dipole moments in polar derivatives of this compound?

- Methodological Answer :

- Solvent Effects : Compute dipole moments using COSMO-RS to account for solvation .

- Crystal Field Perturbations : Compare gas-phase DFT results with solid-state measurements (e.g., dielectric spectroscopy) .

- Multipole Refinement (HARt) : Differentiate electron density delocalization in SHELXL refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.